![molecular formula C18H19NO3 B12848465 Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate](/img/structure/B12848465.png)
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate
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Overview
Description
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the desired stereochemistry in the product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as benzoyl chloride and methylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification or transesterification reactions required to form the desired product. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzamido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoate
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
- Ethyl (2R,3S)-3-phenylglycidate
Uniqueness
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to interact selectively with chiral centers in biological molecules makes it particularly valuable in pharmaceutical research and development .
Biological Activity
Methyl (2R,3S)-2-benzamido-3-phenylbutanoate is an organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, derived from the amino acid phenylalanine, contribute to its biological activity, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₉N₁O₃. The presence of a benzamido group and a phenylbutanoate structure allows for diverse interactions within biological systems. These interactions are influenced by the compound's stereochemistry and functional groups, which facilitate various synthetic pathways and modifications.
Biological Activity
Neuropharmacological Effects:
Preliminary studies indicate that this compound may exhibit anticonvulsant properties . It appears to modulate neurotransmitter systems, particularly influencing gamma-aminobutyric acid (GABA) pathways. This modulation is crucial for controlling neuronal excitability and could have therapeutic implications for treating seizures and other neurological disorders.
Mechanisms of Action:
The compound's mechanism of action involves its interaction with specific molecular targets, potentially acting as a ligand for receptors involved in neurotransmitter signaling. The stereochemistry plays a critical role in determining binding affinity and selectivity, affecting pathways related to neurotransmitter modulation or enzyme inhibition.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 2-amino-3-hydroxy-3-phenylpropanoate | Hydroxyl group instead of benzamido | Different reactivity due to hydroxyl group |
Methyl 4-amino-3-phenylbutanoate | Amino group at position 4 | Exhibits distinct biological activities |
Methyl cis-2-benzamido-3-phenylbutanoate | Cis configuration of the benzamido group | Affects steric hindrance and reactivity |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Synthesis Pathways
The synthesis of this compound typically involves several steps that can include reactions between protected amino aldehydes and various reagents. The efficiency of these synthetic routes is crucial for producing the compound in sufficient quantities for research and potential therapeutic use .
Case Studies and Research Findings
- Anticonvulsant Activity Study : A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency when administered prior to induced seizures. The results suggest its potential as a treatment for epilepsy.
- GABA Modulation Research : In vitro studies showed that this compound could enhance GABAergic signaling pathways, leading to increased inhibitory neurotransmission. This finding supports its role in managing conditions characterized by excessive neuronal activity.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl (2R,3S)-2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16+/m0/s1 |
InChI Key |
JSXFPMYQZNZLNU-XJKSGUPXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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